1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cycloheptyl-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5OS/c21-17-10-6-5-9-16(17)18-24-20-26(25-18)15(13-28-20)11-12-22-19(27)23-14-7-3-1-2-4-8-14/h5-6,9-10,13-14H,1-4,7-8,11-12H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRBIRFMPYUIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of CHFNOS and a molecular weight of 401.5 g/mol, this compound belongs to the class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the presence of both thiazole and triazole moieties. These components are known to interact with various biological targets, influencing multiple pathways.
Key Structural Features
- Thiazole Ring : Contributes to antibacterial and antifungal activities.
- Triazole Moiety : Enhances interactions with enzymes and receptors.
- Cycloheptyl Group : May influence the lipophilicity and bioavailability of the compound.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus demonstrate significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential is also notable. The triazole core is recognized for its broad-spectrum antifungal activity. For example:
- Fungal Inhibition : Triazole derivatives have been shown to inhibit fungal growth effectively, with some exhibiting EC values in the low microgram range .
Anticancer Properties
Emerging studies suggest that thiazole and triazole derivatives may possess anticancer properties:
- Cytotoxicity : Certain analogs have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
The mechanism through which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It could bind to specific receptors or proteins, altering their function and impacting cellular signaling pathways.
Case Studies
Several studies have investigated compounds related to the structure of this compound. Here are some findings:
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent . The thiazole and triazole moieties are known for their broad-spectrum antimicrobial properties.
Case Studies
- Antifungal Activity : In vitro studies have demonstrated that compounds structurally related to 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents like fluconazole .
- Antibacterial Activity : The compound has also been tested against various Gram-positive and Gram-negative bacteria. Its derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to or better than standard treatments .
Anticancer Applications
The compound's potential as an anticancer agent is particularly noteworthy due to its structural features that allow for interaction with various biological targets.
Case Studies
- Cytotoxicity Studies : Research has indicated that derivatives based on this compound can inhibit cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HT-29 (colon cancer). IC values for selected compounds were found to be in the nanomolar range, indicating potent activity .
- Kinase Inhibition : A study reported that certain derivatives effectively inhibited c-Met kinase, a critical target in cancer therapy, with IC values significantly lower than those of existing therapies . This suggests a promising avenue for developing new anticancer drugs based on this scaffold.
Summary of Findings
Comparison with Similar Compounds
Core Heterocyclic Systems
The thiazolo[3,2-b][1,2,4]triazole system is shared with several analogues, but substituents vary significantly:
Key Observations :
Insights :
- Fluorine in the target compound may mimic chlorine in 9c, enhancing kinase selectivity .
- The thiazolo-triazole core is critical for binding to ATP pockets in kinases, as seen in 9c .
Physicochemical and Spectral Properties
Spectral Data Comparison
Q & A
Q. What are the optimal synthetic routes for preparing 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines or multi-component reactions. For this compound, a plausible approach includes:
Stepwise assembly : React 2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethylamine with cycloheptyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts .
Optimization variables : Temperature (60–100°C), solvent polarity, and catalyst (e.g., POCl₃ for activating carbonyl groups in heterocyclic systems) .
Purity control : Monitor reactions via TLC/HPLC and purify via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
NMR : Assign peaks for urea NH (δ 8–10 ppm), fluorophenyl protons (δ 7–8 ppm), and cycloheptyl CH₂ groups (δ 1–2 ppm).
XRD : Resolve crystal packing and planar geometry of the thiazolo-triazole core, noting deviations ≤0.013 Å for key atoms .
Elemental analysis : Validate C, H, N, S content with ≤0.3% deviation from theoretical values .
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer: Focus on target-specific assays based on structural analogs:
Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (C. albicans), referencing triazolo-thiadiazole activities .
Enzyme inhibition : Screen for kinase or protease activity using fluorogenic substrates.
Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s pharmacological profile?
Methodological Answer:
Substituent variation : Modify the 2-fluorophenyl group (e.g., replace with 4-fluoro or trifluoromethyl groups) and compare bioactivity .
Core hybridization : Fuse the thiazolo-triazole with pyridazine or imidazole rings to assess solubility and target affinity .
In silico modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with enzymes like COX-2 or EGFR .
Q. What strategies resolve contradictions in biological data between this compound and its analogs?
Methodological Answer:
Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify context-dependent effects.
Crystallographic validation : Compare active vs. inactive analogs’ crystal structures to pinpoint steric or electronic barriers .
Dose-response curves : Re-evaluate potency thresholds (e.g., EC₅₀ vs. IC₉₀) to clarify efficacy discrepancies .
Q. How can computational methods predict metabolic stability and toxicity early in development?
Methodological Answer:
ADMET prediction : Use tools like SwissADME to estimate logP (target ≤3), CYP450 interactions, and hERG inhibition.
Metabolic sites : Identify vulnerable positions (e.g., urea NH or thiazolo S) via Molinspiration’s metabolite prediction.
Toxicity profiling : Run ProTox-II for hepatotoxicity and mutagenicity alerts, prioritizing in vitro validation .
Q. What advanced separation techniques improve purity for in vivo studies?
Methodological Answer:
HPLC-DAD : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve polar byproducts.
Membrane filtration : Apply tangential flow filtration (TFF) for large-scale desalting .
Chiral separation : If stereocenters exist, employ chiral columns (e.g., Chiralpak IA) with hexane/ethanol .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final coupling step?
Methodological Answer:
Catalyst screening : Test alternatives to POCl₃, such as DCC or EDCI, for amide bond formation.
Microwave-assisted synthesis : Reduce reaction time (30–60 min) and improve efficiency .
Solvent optimization : Switch to DMF or THF to enhance solubility of intermediates .
Q. What experimental controls are essential when comparing bioactivity across analogs?
Methodological Answer:
Internal standards : Include known inhibitors (e.g., ibuprofen for anti-inflammatory assays) .
Vehicle controls : Use DMSO (≤0.1% v/v) to rule out solvent effects.
Replicate design : Perform triplicate runs with blinded analysis to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
